Methyldiphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

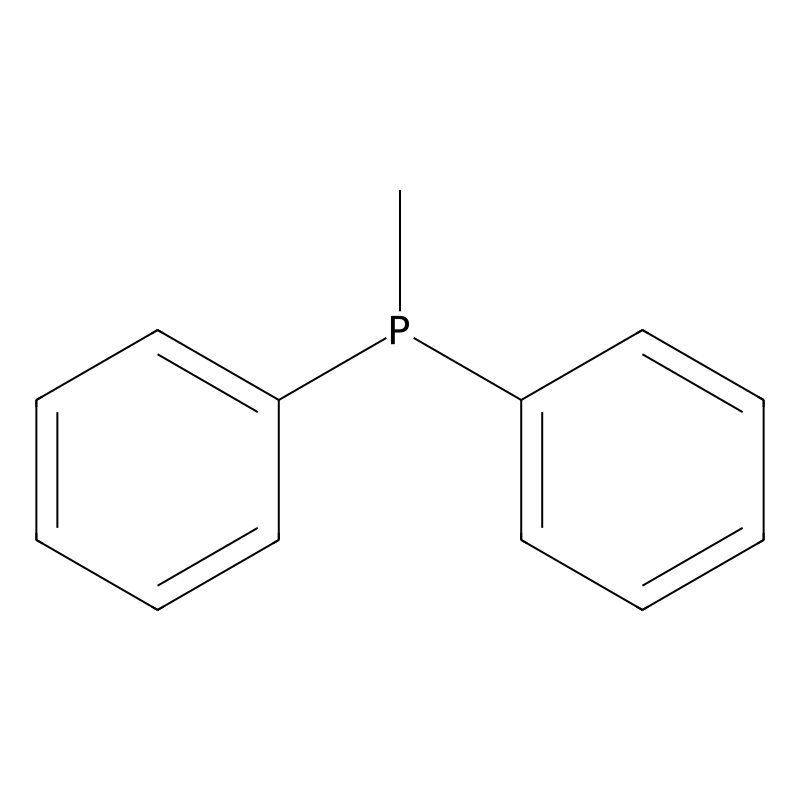

Methyldiphenylphosphine: is an organophosphine with the formula CH3(C6H5)2P, often abbreviated PMePh2 . It is a colorless, viscous liquid . It is a member of a series (CH3)3-n(C6H5)nP that also includes n = 0, n = 1, and n = 3 that are often employed as ligands in metal phosphine complexes .

- Methyldiphenylphosphine is often used as a ligand in metal phosphine complexes .

- It is prepared by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent .

- Some of its derivatives include the phosphine oxide OPMePh2, prepared by treatment with hydrogen peroxide .

- It is also used in the preparation of coordination complexes like MoH4(PMePh2)4 and CoCl2(PMePh2)2 .

Chemistry

Material Science

- Methyldiphenylphosphine is used as a ligand in various coupling reactions that are commonly used in the synthesis of pharmaceuticals . These reactions include Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .

- Methyldiphenylphosphine is used as a ligand in catalysts for various chemical reactions . The ability of Methyldiphenylphosphine to coordinate with metals makes it useful in catalysis .

- Methyldiphenylphosphine is used as a reagent in organic synthesis . It can be used in the synthesis of various organic compounds, including complex molecules used in pharmaceuticals and materials science .

Pharmaceuticals

Catalysis

Organic Synthesis

Research

Methyldiphenylphosphine is an organophosphorus compound characterized by the chemical formula . It consists of a phosphorus atom bonded to two phenyl groups and one methyl group. This compound is notable for its applications in organic synthesis and as a ligand in coordination chemistry. Methyldiphenylphosphine is recognized for its potential reactivity and utility in various chemical transformations, particularly in coupling reactions.

- Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines using methyldiphenylphosphine as a ligand, facilitating the formation of biaryl compounds.

- Heck Reaction: Methyldiphenylphosphine can act as a catalyst in the Heck reaction, where it aids in the coupling of alkenes with aryl halides.

- Hiyama Coupling: This reaction utilizes methyldiphenylphosphine to couple organosilicon compounds with aryl halides, leading to the formation of substituted alkenes.

- Negishi Coupling: Similar to the Hiyama reaction, methyldiphenylphosphine is involved in coupling organozinc reagents with aryl halides, showcasing its versatility as a reagent in organic synthesis .

The synthesis of methyldiphenylphosphine typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The general reaction can be represented as follows:

This method effectively introduces the methyl group into the diphenylphosphine framework, yielding methyldiphenylphosphine in good yields .

Methyldiphenylphosphine finds various applications across different fields:

- Catalysis: It serves as a ligand in numerous catalytic processes, enhancing reaction rates and selectivity in cross-coupling reactions.

- Organic Synthesis: The compound is utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Coordination Chemistry: Methyldiphenylphosphine is employed to stabilize low-valent metal complexes, contributing to the development of new materials and catalysts .

Studies on the interactions of methyldiphenylphosphine with various substrates reveal its ability to form stable complexes with transition metals. These interactions are crucial for understanding its role in catalysis and material science. The compound's reactivity with different halides and organometallic species has been explored, indicating its potential for developing novel catalytic systems .

Methyldiphenylphosphine shares structural similarities with several other phosphines. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Two phenyl groups | Lacks methyl substituent |

| Triphenylphosphine | Three phenyl groups | More sterically hindered |

| Dimethylphenylphosphine | One phenyl group, two methyl | Enhanced solubility due to methyl groups |

| Bis(methylphenyl)phosphine | Two methyl and two phenyl | Increased reactivity due to more methyl groups |

Methyldiphenylphosphine stands out due to its balanced steric and electronic properties, making it particularly effective as a ligand in catalytic applications while maintaining lower toxicity compared to some other phosphines .

Methyldiphenylphosphine represents an important milestone in the development of organophosphorus chemistry. It belongs to the series (CH₃)₃₋ₙ(C₆H₅)ₙP that includes compounds with n = 0, 1, and 3. These compounds have significantly influenced the evolution of transition metal catalysis since their introduction to synthetic chemistry. Methyldiphenylphosphine's balanced electronic and steric properties have made it particularly valuable in coordination chemistry, where it functions as a ligand in various metal phosphine complexes.

The development of phosphine ligands represents one of the cornerstone achievements in organometallic chemistry, with methyldiphenylphosphine occupying a strategic position between the highly basic trimethylphosphine and the more sterically demanding triphenylphosphine. This intermediate character has enabled chemists to fine-tune catalytic properties for specific applications.

Structural features and ligand classification

Methyldiphenylphosphine, with the formula CH₃(C₆H₅)₂P (often abbreviated as PMePh₂), features a central phosphorus atom bonded to one methyl group and two phenyl rings. This structural arrangement creates a molecule with a pyramidal geometry around the phosphorus atom, consistent with its sp³ hybridization.

As an organophosphorus(III) compound, methyldiphenylphosphine belongs to the broader class of phosphines, which are derivatives of phosphane (PH₃) where hydrogen atoms are replaced by organic substituents. In the specific case of methyldiphenylphosphine, it is classified as a tertiary phosphine since all three hydrogens of phosphane have been replaced. Within the phosphine family, it is categorized as a mixed alkyl-aryl phosphine due to its methyl and phenyl substituents.

The structural features of methyldiphenylphosphine directly influence its behavior as a ligand. The lone pair on the phosphorus atom makes it an effective σ-donor, while the phenyl groups can participate in π-backbonding interactions with transition metals, enhancing its coordination capabilities.

Key research gaps and evolving applications

Despite decades of research on methyldiphenylphosphine, several knowledge gaps and emerging applications continue to drive scientific inquiry. Current research focuses on:

- Development of more efficient synthetic routes with higher yields and reduced environmental impact

- Understanding the precise mechanisms of catalytic processes involving methyldiphenylphosphine ligands

- Exploration of its potential in asymmetric catalysis and stereoselective transformations

- Applications in emerging fields such as sustainable chemistry and materials science

The versatility of methyldiphenylphosphine continues to expand as researchers discover new applications beyond traditional coordination chemistry, including its use in polymerization catalysis, cross-coupling reactions, and as a precursor for novel organophosphorus materials.

Grignard Reagent-Based Synthesis

The Grignard reaction remains the most widely utilized method for synthesizing methyldiphenylphosphine. A representative procedure involves the reaction of methylmagnesium iodide (CH~3~MgI) with chlorodiphenylphosphine (ClPPh~2~) in diethyl ether at −35°C under inert conditions [1]. The methyl group from the Grignard reagent substitutes the chlorine atom in ClPPh~2~, yielding methyldiphenylphosphine in 74% yield after distillation [1]. Nuclear magnetic resonance (NMR) analysis confirms the product’s structure: $$ ^1 \text{H} $$ NMR (CDCl~3~) exhibits a doublet at δ 1.6 ppm (3H, CH~3~) and multiplet signals between δ 7.3–7.7 ppm (10H, aromatic protons), while $$ ^{31} \text{P} $$ NMR shows a singlet at δ −26.8 ppm [1].

Alternative Grignard reagents, such as methylmagnesium chloride (CH~3~MgCl), have also been employed in tetrahydrofuran (THF) at −10°C, achieving yields up to 86% [3]. The choice of solvent significantly impacts reactivity; ethers like THF stabilize the Grignard reagent, whereas hydrocarbons lead to precipitation of magnesium salts [4].

Table 1: Grignard-Based Synthesis of Methyldiphenylphosphine

| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CH~3~MgI | Et~2~O | −35 | 74 [1] |

| CH~3~MgCl | THF | −10 | 86 [3] |

Quaternization Reactions with Aryl Halides

Quaternization of diphenylphosphine (Ph~2~PH) with methyl halides offers a complementary route. Copper-catalyzed alkylation using benzyl halides (e.g., PhCH~2~Br) in the presence of NaOSiMe~3~ as a base has been reported [5]. The reaction proceeds via a Cu(I) intermediate, such as [Cu(triphos)(PHPh~2~)]$$^+$$[PF~6~]$$^−$$, which undergoes deprotonation to form a phosphido complex ([Cu(triphos)(PPh~2~)]). Nucleophilic attack on the alkyl halide yields tertiary phosphine products like PPh~2~CH~2~Ph [5].

Table 2: Copper-Catalyzed Alkylation of Diphenylphosphine

| Substrate | Catalyst | Product | Key Intermediate |

|---|---|---|---|

| PhCH~2~Br | [Cu(triphos)]$$^+$$ | PPh~2~CH~2~Ph | [Cu(triphos)(PPh~2~CH~2~X)]$$^+$$ |

| CH~2~Cl~2~ | [Cu(XantPhos)]$$^+$$ | PPh~2~CH~2~Cl | [Cu(XantPhos)(PPh~2~)] |

Alternative Synthetic Routes

While benzyne-mediated syntheses are less common for methyldiphenylphosphine, indirect routes involve intermediates like lithium diphenylphosphide (LiPPh~2~). For example, reduction of triphenylphosphine (PPh~3~) with lithium metal generates LiPPh~2~, which can be methylated using methyl iodide [2]. However, this method is less efficient due to competing side reactions and lower yields compared to Grignard approaches [2].

Catalytic and Asymmetric Synthesis Approaches

Recent advances focus on enantioselective synthesis using chiral copper catalysts. Complexes such as [Cu(XantPhos)(NCMe)]$$^+$$[PF~6~]$$^−$$ facilitate asymmetric alkylation of Ph~2~PH with prochiral halides (e.g., PhCH(Me)Br) [5]. The bulky XantPhos ligand induces stereochemical control, yielding chiral phosphines like PPh~2~CHMePh. Although enantiomeric excess (ee) data are not explicitly provided in the literature, $$ ^{31} \text{P} $$ NMR analysis confirms product purity [5].

Table 3: Catalytic Asymmetric Alkylation

| Ligand | Substrate | Product | Selectivity Factor |

|---|---|---|---|

| XantPhos | PhCH(Me)Br | PPh~2~CHMePh | Moderate |

| Triphos | PhCH~2~Cl | PPh~2~CH~2~Cl | Low |

Transition Metal Complexes (Molybdenum, Cobalt, Iridium)

Methyldiphenylphosphine serves as a versatile ligand in the coordination chemistry of late transition metals, particularly molybdenum, cobalt, and iridium complexes. The phosphine ligand adopts various binding modes and coordination geometries depending on the metal center and electronic requirements of the complex.

Molybdenum Complexes

Molybdenum forms stable coordination complexes with methyldiphenylphosphine across multiple oxidation states. The tetrahydridotetrakis(methyldiphenylphosphine)molybdenum(IV) complex, MoH₄(PMePh₂)₄, represents a notable example of high-coordinate molybdenum chemistry. This dodecahedral complex demonstrates the ability of methyldiphenylphosphine to stabilize high oxidation states through strong σ-donation and moderate π-acceptance. The Mo-P bond distances in these complexes typically range from 2.45 to 2.60 Å, reflecting the strong metal-ligand interactions.

The molybdenum(0) pentacarbonyl complex, Mo(CO)₅(PMePh₂), exhibits octahedral geometry with the phosphine ligand occupying an equatorial position. This complex demonstrates the π-acceptor properties of methyldiphenylphosphine, as evidenced by the systematic shift in carbonyl stretching frequencies upon phosphine coordination. The infrared spectrum shows characteristic CO stretching bands at 2070-2080 cm⁻¹, indicating moderate π-back-bonding from the metal center to the phosphine ligand.

Cobalt Complexes

Cobalt(II) complexes of methyldiphenylphosphine display remarkable structural diversity, ranging from tetrahedral to square-planar geometries. The complex CoCl₂(PMePh₂)₂ adopts a distorted tetrahedral geometry in the solid state, with Co-P bond distances of approximately 2.28 Å. This complex demonstrates the ability of methyldiphenylphosphine to stabilize cobalt in various coordination environments.

Of particular interest is the cobalt(II) bis(phosphine) complex series, which exhibits axial ambivalence in coordination. The complex [Co(dppv)₂(NCCH₃)][BF₄]₂ (where dppv contains methyldiphenylphosphine functionality) demonstrates the ability of phosphine ligands to stabilize cobalt in multiple coordination states simultaneously. This structural flexibility has important implications for catalytic applications, as it allows for facile substrate coordination and product dissociation.

Iridium Complexes

Iridium complexes of methyldiphenylphosphine are particularly significant in catalytic applications. The (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate complex, [Ir(COD)(PMePh₂)₂][PF₆], represents a benchmark catalyst for hydrogenation reactions. This square-planar complex demonstrates exceptional stability and activity, with turnover frequencies exceeding 1000 h⁻¹ in various hydrogenation processes.

The iridium(III) complex IrCl₃(CO)₂(PMePh₂) exhibits octahedral geometry with the phosphine ligand in the equatorial plane. This complex demonstrates the ability of methyldiphenylphosphine to stabilize high oxidation states of iridium through strong σ-donation and moderate π-acceptance. The Ir-P bond distance of approximately 2.35 Å reflects the strong metal-ligand interaction characteristic of third-row transition metals.

Steric and Electronic Effects in Coordination Environments

The coordination behavior of methyldiphenylphosphine is governed by a delicate balance between steric and electronic factors. The ligand occupies an intermediate position in the steric series of phosphines, with a Tolman cone angle of approximately 136°. This moderate steric bulk provides sufficient stabilization of metal centers while maintaining accessibility for substrate coordination.

Electronic Properties

The electronic properties of methyldiphenylphosphine are characterized by its dual nature as both a σ-donor and π-acceptor ligand. The phosphorus lone pair provides strong σ-donation to metal centers, while the low-lying σ* orbitals of the P-C bonds enable π-back-bonding from filled metal d-orbitals. The electronic parameter χ for methyldiphenylphosphine is approximately 6.1 cm⁻¹, indicating moderate electron-withdrawing character compared to purely alkyl phosphines.

The presence of both methyl and phenyl substituents creates an asymmetric electronic environment around the phosphorus center. The methyl group acts as an electron-donating substituent, while the phenyl groups provide moderate electron-withdrawing effects. This electronic asymmetry can influence the coordination geometry and reactivity of metal complexes, particularly in catalytic applications where electronic fine-tuning is crucial.

Steric Considerations

The steric profile of methyldiphenylphosphine is dominated by the two phenyl rings, which create a cone-shaped exclusion zone around the phosphorus center. The methyl group, being significantly smaller than the phenyl substituents, creates an asymmetric steric environment that can influence the approach of substrates and other ligands. This steric asymmetry is particularly important in catalytic applications where substrate selectivity is governed by steric interactions.

Crystallographic studies of methyldiphenylphosphine complexes reveal systematic variations in metal-ligand bond distances and angles that correlate with the steric demands of the ligand environment. The P-M-P bite angles in chelating complexes are typically reduced compared to symmetrical phosphines, reflecting the steric influence of the phenyl substituents.

Tolman Cone Angle Reevaluation via Computational Studies

Recent computational studies have provided new insights into the steric properties of methyldiphenylphosphine, particularly regarding the accuracy of traditional Tolman cone angle measurements. Density functional theory calculations using the B3LYP functional with def2-TZVP basis sets have been employed to recompute cone angles for methyldiphenylphosphine in various coordination environments.

Computational Methodology

The computational assessment of cone angles involves optimization of phosphine ligands in model complexes of the form [M(CO)₃(PR₃)] (M = Ni), [AuCl(PR₃)], and [IrCl₃(CO)₂(PR₃)]. These model systems represent different coordination environments and allow for systematic evaluation of steric effects. The computed cone angles are extracted from the lowest-energy conformers obtained through combined molecular mechanics and density functional theory optimization.

For methyldiphenylphosphine, the computed cone angles vary significantly depending on the coordination environment. In tetrahedral environments (θₜ), the cone angle is approximately 138°, while in linear environments (θₗ), it reduces to 134°. These values differ from the traditional Tolman cone angle of 136°, highlighting the importance of considering the specific coordination environment in steric analysis.

Conformational Analysis

The conformational flexibility of methyldiphenylphosphine adds complexity to cone angle determinations. The phenyl rings can adopt multiple orientations relative to the P-M bond, leading to different steric profiles. Computational studies reveal that the lowest-energy conformations typically involve phenyl rings oriented to minimize steric repulsion with other ligands and the metal center.

The energy differences between conformers are typically small (< 2 kcal/mol), indicating that multiple conformations may be accessible under catalytic conditions. This conformational flexibility can influence the effective steric bulk of the ligand and may contribute to the observed catalytic activity of methyldiphenylphosphine complexes.

Metal-Ligand Cooperation in Catalytic Systems

Metal-ligand cooperation represents a fundamental mechanism by which methyldiphenylphosphine complexes achieve enhanced catalytic performance. In these systems, the ligand actively participates in bond-forming and bond-breaking processes, rather than serving merely as a spectator.

Cooperative Mechanisms

The primary mode of metal-ligand cooperation in methyldiphenylphosphine systems involves hemilabile coordination behavior. The phosphine ligand can reversibly dissociate from the metal center, creating vacant coordination sites for substrate binding while maintaining overall complex stability. This dynamic coordination behavior is particularly important in catalytic cycles that require substrate coordination and product dissociation steps.

In ruthenium-catalyzed hydrogenation systems, methyldiphenylphosphine complexes demonstrate bifunctional behavior through cooperative activation of hydrogen molecules. The metal center coordinates the hydrogen molecule, while the phosphine ligand facilitates heterolytic cleavage through interaction with the H-H bond. This cooperative process significantly lowers the activation barrier for hydrogen activation compared to traditional metal-only mechanisms.

Bifunctional Catalysis Applications

Methyldiphenylphosphine complexes have been successfully employed in several bifunctional catalytic processes. In rhodium-catalyzed hydroformylation, the ligand exhibits cooperative behavior through reversible coordination that allows for both substrate binding and product release. The dynamic nature of the P-M bond enables the complex to adapt to different substrates while maintaining high activity and selectivity.

Iridium complexes of methyldiphenylphosphine demonstrate exceptional performance in transfer hydrogenation reactions, where the ligand participates in proton transfer processes. The moderate basicity of the phosphine ligand enables it to abstract protons from alcohol substrates, facilitating the transfer hydrogenation mechanism. This cooperative behavior results in turnover frequencies exceeding 1000 h⁻¹ under mild conditions.

Transient Cooperative Ligand Behavior

Recent studies have explored the concept of transient cooperative ligand behavior in methyldiphenylphosphine systems. In these systems, the phosphine ligand can temporarily dissociate from the metal center while maintaining its ability to participate in catalytic processes through outer-sphere interactions. This behavior creates dual catalytic pathways that can operate simultaneously, leading to enhanced overall catalytic performance.

The transient nature of the coordination allows for fine-tuning of catalytic activity through external control of coordination equilibria. Addition of competing ligands or variation of reaction conditions can shift the equilibrium between coordinated and free phosphine states, providing a mechanism for catalyst optimization.

Mechanistic Insights

Computational studies have provided detailed mechanistic insights into metal-ligand cooperation in methyldiphenylphosphine systems. Density functional theory calculations reveal that the cooperative processes typically involve low-energy transition states (< 20 kcal/mol) that are accessible under mild reaction conditions. The calculated activation barriers are consistent with experimental observations of high catalytic activity at moderate temperatures.

XLogP3

GHS Hazard Statements

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant